molecular formula C18H18ClN5O2 B2522414 3-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1002958-40-8

3-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2522414
CAS No.: 1002958-40-8
M. Wt: 371.83
InChI Key: OILQRLRCUZLDRJ-UHFFFAOYSA-N
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Description

3-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Novel series of pyrazolopyrimidines derivatives have been synthesized for their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the utility of this chemical class in the development of new therapeutic compounds (Rahmouni et al., 2016).
  • Research into the synthesis of bioactive heterocycles from related compounds has shown their potential as antimicrobial agents, indicating the versatility of pyrazolopyrimidine frameworks in medicinal chemistry (El-ziaty et al., 2018).

Biological Activity and Therapeutic Potential

  • Investigations into pyrimidine linked pyrazole heterocyclics have explored their insecticidal and antibacterial potential, showcasing the broad spectrum of biological activities that such compounds can exhibit (Deohate & Palaspagar, 2020).
  • Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and demonstrated remarkable antiavian influenza virus activity, illustrating the potential of such compounds in antiviral research (Hebishy et al., 2020).

Antimicrobial and Antitumor Applications

  • Synthesis of 2-substituted 2, 6-dihydro-3-hydroxy-7H-pyrazolo[4, 3-d] pyrimidin-7-ones has contributed to the understanding of their chemical properties and potential biological activities (Ochi & Miyasaka, 1983).
  • New compounds demonstrating anti-inflammatory and analgesic properties have been developed from related structures, suggesting the applicability of these chemical frameworks in pain management and inflammation reduction (Abu‐Hashem et al., 2020).

Properties

IUPAC Name

3-chloro-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-4-14-11(3)20-18(22-17(14)26)24-15(8-10(2)23-24)21-16(25)12-6-5-7-13(19)9-12/h5-9H,4H2,1-3H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILQRLRCUZLDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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